2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
The study by Kubicki, Bassyouni, and Codding (2000) focuses on the crystal structures of anticonvulsant enaminones, emphasizing the importance of hydrogen bonding and molecular conformations. While not directly related to the requested compound, this research underscores the significance of structural analysis in designing compounds with potential therapeutic applications, particularly in the anticonvulsant domain (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and X-ray Study of Purine Derivatives
Cetina et al. (2004) explored the synthesis and structural analysis of purine and pyrimidine derivatives, which shares a thematic connection with the compound of interest through the focus on purine structures. This study might provide a foundation for understanding how modifications to the purine core can impact biological activity and crystalline structure, offering potential pathways for the synthesis of new derivatives with enhanced properties (Cetina et al., 2004).
Antiviral Properties of Purine Derivatives
Duckworth et al. (1991) investigated 9-[2-(phosphonomethoxy)alkoxy]purines, a class of acyclonucleotides with purine bases, for their antiviral properties. This research highlights the potential of purine derivatives in the development of antiviral medications, suggesting that structural analogs, including the compound , may also harbor antiviral capabilities or offer a basis for the development of new antiviral agents (Duckworth, Harnden, Perkins, & Planterose, 1991).
Properties
IUPAC Name |
2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-2-28-14-10-8-13(9-11-14)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOVPQJIHKEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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